An In-depth Technical Guide on the Mechanism of Action of TAK-683 Acetate
An In-depth Technical Guide on the Mechanism of Action of TAK-683 Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-683 acetate is a potent, synthetic nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1][2][3] It was developed as a metabolically stable analog of metastin (kisspeptin-54) with the potential for therapeutic application in hormone-dependent diseases, particularly prostate cancer.[1][4] This document provides a comprehensive overview of the mechanism of action of TAK-683, detailing its molecular interactions, downstream signaling pathways, and pharmacodynamic effects. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the signaling cascade and experimental workflows.
Core Mechanism of Action: KISS1R Agonism
TAK-683 functions as a potent and full agonist of the KISS1R.[1][5] The KISS1R is a G protein-coupled receptor primarily coupled to the Gαq/11 signaling pathway.[2][6] Upon binding of TAK-683, the receptor undergoes a conformational change, initiating a cascade of intracellular events that ultimately modulate the hypothalamic-pituitary-gonadal (HPG) axis.
Molecular Interaction and Binding Affinity
TAK-683 exhibits high-affinity binding to both human and rat KISS1R.[1][5] This interaction has been quantified through competitive radioligand binding assays.
| Parameter | Species | Value | Reference |
| IC50 | Rat | 170 pM | [1] |
| IC50 (95% CI) | Rat | 150-180 pM | [7] |
| EC50 (Agonistic Activity) | Human | 0.96 nM | [1][5] |
| EC50 (Agonistic Activity) | Rat | 1.6 nM | [1][5] |
| EC50 (Ca2+ Mobilization) | Rat | 180 pM (159-203 pM) | [7] |
Intracellular Signaling Pathway
The binding of TAK-683 to KISS1R triggers a well-defined signaling cascade within target cells, primarily GnRH neurons in the hypothalamus.[8]
-
Gαq/11 Activation: TAK-683 binding activates the associated Gαq/11 protein.[2][6]
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Phospholipase C (PLC) Activation: The activated Gαq/11 stimulates phospholipase C (PLC).[6][9]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][9]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid and significant increase in intracellular calcium concentration ([Ca2+]i).[8][9][10]
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated [Ca2+]i, activates protein kinase C (PKC).[6][9]
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Downstream Effects: The activation of these signaling molecules leads to the depolarization of GnRH neurons and the subsequent release of gonadotropin-releasing hormone (GnRH).[8]
Pharmacodynamics: Biphasic Effect on the HPG Axis
The administration of TAK-683 results in a biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis.
Acute Stimulation
Initial, acute administration of TAK-683 leads to the stimulation of GnRH release from the hypothalamus. This, in turn, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a transient increase in plasma testosterone levels.[5] In a study with healthy men, a single subcutaneous dose of TAK-683 resulted in a rapid, small increase in total plasma testosterone concentrations.[11]
Chronic Suppression and Desensitization
Continuous or repeated administration of TAK-683 leads to a profound and sustained suppression of the HPG axis.[5] This is due to the desensitization and internalization of the KISS1R on GnRH neurons.[3][12] Prolonged exposure to the agonist leads to uncoupling of the receptor from its G protein and its subsequent removal from the cell surface, rendering the neuron refractory to further stimulation.[3] This sustained suppression of GnRH release results in a dramatic reduction in LH, FSH, and consequently, testosterone to castrate levels.[5][11]
In male rats, continuous subcutaneous administration of TAK-683 at doses of ≥30 pmol/h (approximately 2.1 nmol/kg/day) led to a transient increase in plasma testosterone, followed by a sharp reduction to castration levels within 3-7 days. This effect was maintained for a 4-week dosing period.[5] Similarly, in healthy men, continuous subcutaneous infusion of 2.0 mg/day of TAK-683 suppressed testosterone to below castration levels in four out of five subjects by day 7.[11]
Experimental Protocols
The following are representative protocols for the key in vitro and in vivo assays used to characterize the mechanism of action of TAK-683. These are based on standard methodologies reported in the literature for kisspeptin analogs.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of TAK-683 for the KISS1R.
Objective: To quantify the concentration of TAK-683 that inhibits 50% of the specific binding of a radiolabeled ligand to the KISS1R.
Materials:
-
Cell Membranes: Membrane preparations from cells stably expressing the KISS1R (e.g., CHO-K1 cells).
-
Radioligand: A radiolabeled kisspeptin analog (e.g., [125I]-Kisspeptin-10 or [125I]-Kisspeptin-54).
-
Unlabeled Ligand: TAK-683 acetate.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of TAK-683 in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
Radioligand at a fixed concentration (typically at or below its Kd value).
-
Varying concentrations of TAK-683 or buffer (for total binding) or a saturating concentration of an unlabeled kisspeptin analog (for non-specific binding).
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of TAK-683 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of TAK-683 and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This functional assay measures the agonistic activity (EC50) of TAK-683 by quantifying the increase in intracellular calcium upon KISS1R activation.
Objective: To determine the concentration of TAK-683 that elicits 50% of the maximal calcium response in KISS1R-expressing cells.
Materials:
-
Cells: A cell line stably expressing KISS1R (e.g., CHO-K1 cells).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional): To inhibit dye extrusion from the cells.
-
TAK-683 acetate.
-
Fluorescence Plate Reader (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the KISS1R-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a loading buffer containing the calcium-sensitive dye in assay buffer (with probenecid, if used).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.
-
Prepare serial dilutions of TAK-683 in assay buffer.
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the TAK-683 dilutions to the wells and immediately begin kinetic measurement of the fluorescence signal over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each concentration of TAK-683.
-
Plot the peak response as a function of the log concentration of TAK-683 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Model of Testosterone Suppression in Male Rats
This in vivo experiment assesses the pharmacodynamic effect of TAK-683 on the HPG axis.
Objective: To evaluate the effect of continuous administration of TAK-683 on plasma testosterone levels in male rats.
Materials:
-
Animals: Adult male rats (e.g., Sprague-Dawley).
-
TAK-683 acetate.
-
Vehicle: For dissolving TAK-683 (e.g., saline or a specific formulation for sustained release).
-
Osmotic minipumps or other sustained delivery system.
-
Blood collection supplies.
-
Testosterone ELISA kit or other quantification method.
Procedure:
-
Acclimatize the rats to the housing conditions.
-
Surgically implant osmotic minipumps filled with either vehicle or a solution of TAK-683 to deliver a continuous dose (e.g., 30 pmol/h).
-
Collect blood samples at baseline (before pump implantation) and at various time points post-implantation (e.g., daily for the first week, then weekly).
-
Process the blood samples to obtain plasma.
-
Measure the concentration of testosterone in the plasma samples using a validated assay.
-
At the end of the study, euthanize the animals and collect and weigh reproductive organs (e.g., prostate, seminal vesicles) to assess the effects of testosterone suppression.
-
Analyze the data to compare the testosterone levels and organ weights between the TAK-683-treated and vehicle-treated groups over time.
Conclusion
TAK-683 acetate is a potent KISS1R agonist that exerts its primary effect on the hypothalamic-pituitary-gonadal axis. Its high binding affinity and potent agonistic activity at the KISS1R lead to an initial stimulation followed by a profound and sustained suppression of GnRH, LH, FSH, and testosterone through receptor desensitization and internalization. This mechanism of action makes TAK-683 a promising candidate for the treatment of hormone-dependent diseases such as prostate cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of TAK-683 and other novel kisspeptin analogs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kisspeptin/KISS1R System in Breast Cancer [jcancer.org]
- 3. KISS1R Intracellular Trafficking and Degradation: Effect of the Arg386Pro Disease-Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic Kisspeptin Receptor Trafficking Modulates Kisspeptin-Mediated Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
